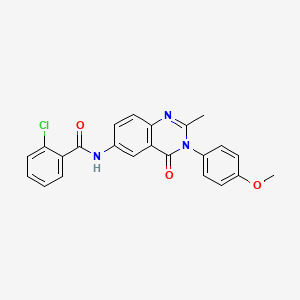
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.9 g/mol
- CAS Number : 1105206-79-8
The compound's structure features a quinazolinone core, which is known for diverse biological activities. The presence of the chloro and methoxy groups may enhance its pharmacological properties.
Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. This inhibition is often assessed using the MTT assay, which measures cell viability.
- Induction of Apoptosis : Flow cytometry studies suggest that this compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as cleaved PARP and caspase-3 .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, disrupting normal cell division and contributing to its anti-cancer effects .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies:
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| A431 | 1.5 | Inhibition of proliferation | |
| A549 | 2.0 | Induction of apoptosis | |
| H1299 | 1.8 | Cell cycle arrest |
Case Studies
- In Vitro Studies : In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity against A431 and A549 cells with IC50 values below 5 μM. The study highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell migration .
- In Vivo Studies : Preliminary in vivo studies using xenograft models have suggested that this compound can significantly reduce tumor growth without noticeable toxicity to normal tissues. These findings indicate its potential for further development as a therapeutic agent against solid tumors .
Discussion
The biological activity of this compound suggests it could be a promising candidate for further research in cancer therapy. Its ability to inhibit key signaling pathways involved in cell proliferation and survival positions it as a potential dual-action drug targeting both tumor growth and associated inflammatory responses.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-21-12-7-15(26-22(28)18-5-3-4-6-20(18)24)13-19(21)23(29)27(14)16-8-10-17(30-2)11-9-16/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHHLAHNRAJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













